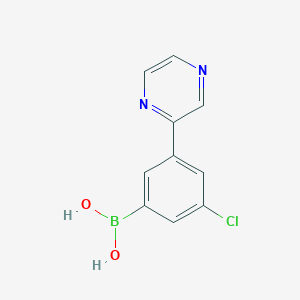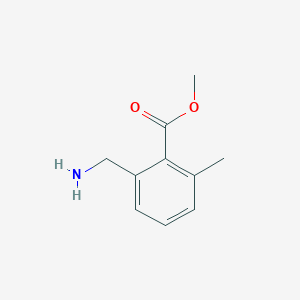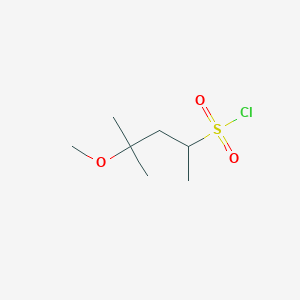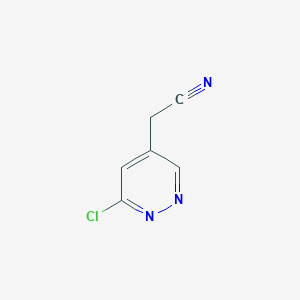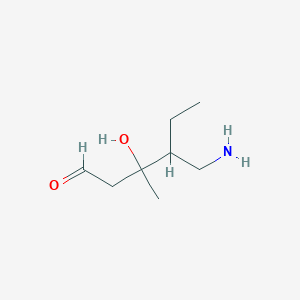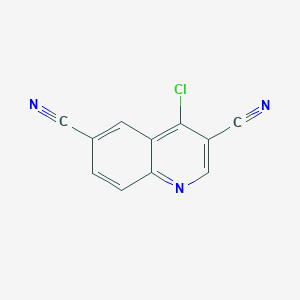![molecular formula C82H73F6N3O8P2S2 B13651843 N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide” is a highly complex organic molecule. It features multiple aromatic rings, tert-butyl groups, and a trifluoromethylsulfonyl group, indicating its potential use in various advanced chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.
Introduction of tert-butyl groups: This can be done using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the phosphapentacyclo structure: This likely involves a series of cyclization reactions.
Introduction of the trifluoromethylsulfonyl group: This can be achieved using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the trifluoromethylsulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include various substituted aromatic compounds and reduced forms of the original molecule.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its complex structure.
Material Science: It might be used in the development of new materials with unique properties.
Biology
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Biochemical Research: It might be used to study enzyme interactions due to its complex structure.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: Could be used in imaging or as a marker in diagnostic tests.
Industry
Polymer Production: The compound could be used in the synthesis of advanced polymers.
Electronics: Potential use in the development of new electronic materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could involve inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- This compound
Propiedades
Fórmula molecular |
C82H73F6N3O8P2S2 |
|---|---|
Peso molecular |
1468.5 g/mol |
Nombre IUPAC |
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C82H73F6N3O8P2S2/c1-77(2,3)57-37-29-49(30-38-57)65-45-53-21-13-17-25-61(53)69-70-62-26-18-14-22-54(62)46-66(50-31-39-58(40-32-50)78(4,5)6)74(70)97-100(96-73(65)69,90-102(92,93)81(83,84)85)89-101(91-103(94,95)82(86,87)88)98-75-67(51-33-41-59(42-34-51)79(7,8)9)47-55-23-15-19-27-63(55)71(75)72-64-28-20-16-24-56(64)48-68(76(72)99-101)52-35-43-60(44-36-52)80(10,11)12/h13-48,89H,1-12H3 |
Clave InChI |
AERDFLJDWRDNMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=C(C=C1)C(C)(C)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


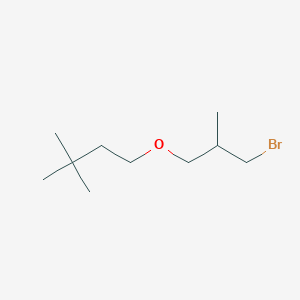
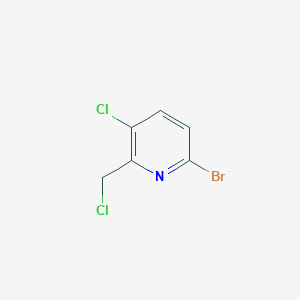
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
